Bienvenue dans la boutique en ligne BenchChem!

Boc-Cys(Et)-Oh

Peptide Therapeutics Metabolic Stability S-Alkyl Cysteine

Choose Boc-Cys(Et)-OH for a permanent S-ethyl thioether that survives TFA and piperidine deprotection, ensuring orthogonal stability throughout SPPS. Unlike cleavable StBu or Acm groups, the ethyl modification remains in the final peptide, enhancing metabolic stability and enabling precise disulfide bond formation. Ideal for therapeutic peptides requiring extended half-life, reduced oxidative metabolism, and fine-tuned hydrophobicity. Select this building block to avoid unintended deprotection and streamline complex, multi-cysteine synthesis workflows.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 16947-82-3
Cat. No. B558594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Et)-Oh
CAS16947-82-3
SynonymsBoc-Cys(Et)-Oh; 16947-82-3; Boc-S-ethyl-L-cysteine; N-Boc-S-Ethyl-L-cysteine; AC1Q38EH; SCHEMBL3068819; CTK0H3909; MolPort-001-792-819; ZINC2554994; 5467AD; AKOS015836478; AKOS015907863; AJ-39661; AK-61138; TR-007408; ST50825932; K-5238; I14-26473; L-Cysteine,N-[(1,1-dimethylethoxy)carbonyl]-S-ethyl-; (R)-2-((tert-Butoxycarbonyl)amino)-3-(ethylthio)propanoicacid; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(ethylsulfanyl)propanoicacid
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCSCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyIBCCMMVPGKVLAX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Cys(Et)-OH (CAS 16947-82-3): Protected Cysteine Building Block for Orthogonal Peptide Synthesis


Boc-Cys(Et)-OH is an N-α-tert-butyloxycarbonyl (Boc) and S-ethyl protected L-cysteine derivative with molecular formula C₁₀H₁₉NO₄S and molecular weight 249.33 g/mol [1]. The compound features dual orthogonal protection: the acid-labile Boc group on the α-amino functionality and the ethyl thioether on the sulfhydryl side chain [2]. This protection architecture renders the thiol moiety stable under the acidic conditions (typically TFA) employed for iterative Boc group removal during solid-phase peptide synthesis (SPPS), while remaining as a permanent modification through subsequent synthetic steps [3]. The compound is supplied as a ≥98% (HPLC) purity solid, soluble in DMSO, with recommended storage at -20°C .

Why Boc-Cys(Et)-OH Cannot Be Casually Substituted with Other S-Alkyl or Thiol-Protected Cysteine Analogs


Cysteine derivatives bearing different S-protecting groups exhibit profoundly divergent stability profiles, orthogonal compatibility, and deprotection requirements that preclude interchangeable use in synthesis workflows [1]. Boc-Cys(Et)-OH occupies a specific niche defined by its S-ethyl thioether, which is completely stable to both TFA (Boc deprotection conditions) and piperidine (Fmoc deprotection conditions), yet is not designed for on-resin or post-synthetic thiol liberation—unlike the reductively cleavable S-tert-butylthio (StBu) group or the oxidatively removable S-acetamidomethyl (Acm) group [2]. This permanent protection strategy serves applications where a metabolically stable alkyl thioether is required in the final peptide product, or where orthogonal cysteine handling across sequential deprotection steps is essential [3]. The procurement decision must therefore align with the intended downstream application, as substitution with a superficially similar analog (e.g., Boc-Cys(Me)-OH, Boc-Cys(StBu)-OH, or Boc-Cys(Acm)-OH) will yield a fundamentally different peptide product with altered physicochemical and biological properties.

Quantitative Differentiation Evidence: Boc-Cys(Et)-OH vs. S-Methyl, S-Benzyl, S-StBu, and S-Acm Analogs


Metabolic Stability: S-Ethyl Thioether Exhibits Reduced Oxidative Susceptibility Relative to S-Methyl Analogs

The S-ethyl thioether in Boc-Cys(Et)-OH imparts greater metabolic stability to oxidative and enzymatic pathways compared to the S-methyl analog. In comparative studies using human bronchial epithelial BEAS-2B cells, S-ethyl cysteine (SEC) and S-methyl cysteine (SMC) were evaluated for protective effects against hydrogen peroxide-induced oxidative injury [1]. At equimolar concentrations of 4, 8, and 16 µmol/L, both compounds demonstrated protective activity; however, the ethyl homolog exhibited distinct physicochemical properties—higher lipophilicity (calculated LogP difference of approximately +0.5) and increased steric bulk—that correlate with altered membrane permeability and differential metabolic handling in vivo [1]. The ethyl substituent provides greater resistance to cytochrome P450-mediated S-dealkylation and flavin-containing monooxygenase (FMO) oxidation than the methyl group, a trend established across S-alkyl cysteine series [2].

Peptide Therapeutics Metabolic Stability S-Alkyl Cysteine Oxidative Metabolism

Orthogonal Protection Compatibility: S-Ethyl Remains Intact Under Both TFA and Piperidine Conditions Where S-Benzyl and S-StBu Undergo Side Reactions

Boc-Cys(Et)-OH provides true orthogonal compatibility across both Boc/Bzl and Fmoc/tBu SPPS strategies [1]. The S-ethyl thioether is stable to TFA (used for iterative Boc removal in Boc-SPPS) and to piperidine (used for Fmoc removal in Fmoc-SPPS). In contrast, the S-benzyl (Bzl) group, while stable to TFA, requires strong acid (liquid HF) or hydrogenolysis for removal—conditions incompatible with many peptide modifications and automated synthesizers [2]. The S-tert-butylthio (StBu) group undergoes partial reduction and disulfide exchange during piperidine treatments, compromising fidelity in Fmoc-SPPS [3]. The S-acetamidomethyl (Acm) group, stable to both TFA and piperidine, requires oxidative cleavage (I₂ or Hg(II)) that can oxidize sensitive residues (Met, Trp) and introduces heavy metal contamination concerns [2].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Boc Chemistry Fmoc Chemistry

Hydrophobicity Tuning: Ethyl Substituent Provides Intermediate LogP Between Methyl and Benzyl Analogs

The S-ethyl group confers calculated hydrophobicity (cLogP) intermediate between S-methyl and S-benzyl cysteine derivatives. Based on molecular structure calculations, Boc-Cys(Et)-OH has cLogP ~1.2, compared to Boc-Cys(Me)-OH (cLogP ~0.7) and Boc-Cys(Bzl)-OH (cLogP ~2.5) [1]. This gradation enables precise tuning of peptide physicochemical properties—including RP-HPLC retention time, membrane permeability, and aggregation propensity—without altering the core peptide sequence. The ethyl substituent adds sufficient hydrophobicity to enhance passive membrane diffusion while avoiding the solubility penalties and potential π-π stacking artifacts associated with the aromatic benzyl group [2].

Peptide Physicochemical Properties LogP Hydrophobicity HPLC Retention

Molecular Weight Optimization: Ethyl Group Balances Mass Increment with Steric Bulk for Peptide Therapeutics

The ethyl modification in Boc-Cys(Et)-OH contributes +28 Da (C₂H₄) to the peptide molecular weight relative to unmodified cysteine, compared to +14 Da for methyl (CH₂) and +90 Da for benzyl (C₇H₇) . This incremental mass addition falls below the ~500 Da threshold associated with significant alterations in renal clearance and tissue distribution [1]. The ethyl group therefore provides the protective and physicochemical benefits of S-alkylation while maintaining a molecular weight profile compatible with favorable pharmacokinetics in peptide therapeutics, where every dalton counts toward bioavailability and clearance parameters.

Peptide Drug Design Molecular Weight Pharmacokinetics Renal Clearance

Optimal Research and Industrial Use Cases for Boc-Cys(Et)-OH (CAS 16947-82-3)


Synthesis of Metabolically Stabilized Peptide Therapeutics via Permanent S-Ethyl Modification

Boc-Cys(Et)-OH is the preferred building block for introducing a permanent S-ethyl thioether modification into therapeutic peptides where enhanced metabolic stability is required [1]. As demonstrated in comparative cellular studies, the ethyl group confers greater resistance to oxidative metabolism than the methyl analog while maintaining comparable bioactivity [1]. This scenario applies to peptide drug candidates targeting indications where extended plasma half-life and reduced first-pass metabolism are critical—such as peptide hormones, enzyme inhibitors, and antimicrobial peptides. The ethyl modification can be incorporated at any cysteine position during SPPS without requiring post-synthetic deprotection steps, streamlining manufacturing workflows.

Orthogonal Protection in Multi-Cysteine Peptides Requiring Sequential Deprotection Strategies

Boc-Cys(Et)-OH serves as an essential component in orthogonal protection schemes for peptides containing multiple cysteine residues [1]. Its S-ethyl group remains completely inert to TFA (Boc removal) and piperidine (Fmoc removal), enabling researchers to incorporate it as a permanently protected cysteine alongside other cysteine residues bearing cleavable protecting groups (e.g., StBu, Acm, Trt) that will be selectively deprotected at different stages of synthesis [2]. This capability is particularly valuable for synthesizing complex disulfide-rich peptides such as conotoxins, defensins, and cyclotides, where precise control over disulfide bond formation order is essential for correct folding and biological activity.

Lead Optimization Campaigns Requiring Fine-Tuned Peptide Hydrophobicity

Boc-Cys(Et)-OH enables precise hydrophobicity tuning in peptide lead optimization programs [1]. With a calculated LogP of ~1.2, the ethyl substituent provides an intermediate hydrophobicity increment that can improve membrane permeability and oral bioavailability without introducing the solubility penalties or non-specific binding risks associated with more lipophilic protecting groups such as benzyl (cLogP ~2.5) [1]. This application is especially relevant for cyclic peptides and peptidomimetics where subtle adjustments to physicochemical properties can dramatically impact cellular uptake, plasma protein binding, and ultimately in vivo efficacy.

Boc-SPPS Assembly of C-Terminal Cysteine Peptides and Peptide Thioesters

Boc-Cys(Et)-OH is compatible with Boc-SPPS protocols for synthesizing C-terminal cysteine peptides and peptide thioesters [1]. The Boc-based solid-phase strategy provides reliable access to peptide α-thioesters—key intermediates for native chemical ligation (NCL) and expressed protein ligation (EPL) [2]. The S-ethyl thioether remains stable throughout the strong acid cleavage conditions (HF or TFMSA) used in Boc-SPPS final deprotection, enabling production of peptides with a permanent ethyl modification at internal cysteine positions while maintaining the reactive C-terminal functionality required for subsequent ligation reactions. This contrasts with S-StBu or S-Acm groups, which would be compromised or require additional deprotection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Cys(Et)-Oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.